molecular formula C15H11BrN2O B1381207 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol CAS No. 1202029-04-6

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol

Cat. No. B1381207
CAS RN: 1202029-04-6
M. Wt: 315.16 g/mol
InChI Key: LKXUFBZICZZYGA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol, also referred to as 4-bromophenyl-3-phenylpyrazol-4-ol, is a heterocyclic organic compound that has numerous applications in both organic and medicinal chemistry. It is a colorless solid that is soluble in organic solvents and has a boiling point of 284°C. This compound is of particular interest due to its unique structure and potential applications in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol has numerous applications in scientific research, particularly in the areas of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of a variety of compounds, including antifungal agents, antibacterial agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of a variety of other compounds, including amines, amides, and thiols. Additionally, it has been used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol is not well understood. However, it is believed that this compound acts as a proton donor, donating a proton to an acceptor molecule, such as a substrate or enzyme. This proton donation can result in the formation of a new bond or the activation of an existing bond. Additionally, it is believed that this compound may act as a catalyst, accelerating the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-bacterial properties. Additionally, it is believed that this compound may have some antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol in lab experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable under normal conditions. Additionally, this compound is soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to consider when using this compound in lab experiments. This compound is toxic and should be handled with caution. Additionally, this compound may react with other compounds, leading to unwanted side reactions.

Future Directions

The potential future directions for the use of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol are numerous. This compound could be used in the synthesis of other compounds, such as amines, amides, and thiols. Additionally, this compound could be used as a starting material for the synthesis of a variety of compounds, including antifungal agents, antibacterial agents, and anti-inflammatory agents. Additionally, this compound could be used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives. Furthermore, this compound could be used in the development of new drugs, as its proton donating properties may be beneficial in the treatment of certain diseases.

properties

IUPAC Name

1-(4-bromophenyl)-3-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUFBZICZZYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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